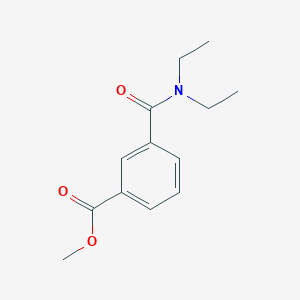

Methyl 3-(diethylcarbamoyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(diethylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-14(5-2)12(15)10-7-6-8-11(9-10)13(16)17-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCIKRQWQOPCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155341 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-38-3 | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-(diethylcarbamoyl)benzoate" chemical properties

Technical Monograph: Methyl 3-(diethylcarbamoyl)benzoate

Executive Summary

This compound (C₁₃H₁₇NO₃) is a bifunctional aromatic building block and a critical analytical standard in environmental toxicology.[1][2][3] Structurally, it represents the methyl ester derivative of 3-(diethylcarbamoyl)benzoic acid (DCBA), the primary oxidative metabolite of the widespread insect repellent N,N-Diethyl-m-toluamide (DEET).

In drug development and metabolic profiling, this compound serves two distinct roles:

-

Analytical Standard: It is the chemically stable, volatile derivative used for the gas chromatography-mass spectrometry (GC-MS) quantification of DEET exposure in human biological fluids.

-

Synthetic Scaffold: It functions as an orthogonally protected isophthalic acid derivative, allowing for the selective elaboration of amide and ester functionalities in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties

This compound is characterized by a meta-substitution pattern on a benzene ring, featuring a lipophilic diethylamide group and a reactive methyl ester.

| Property | Data |

| Chemical Name | This compound |

| Synonyms | Methyl N,N-diethylisophthalamate; 3-(Diethylcarbamoyl)benzoic acid methyl ester |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| CAS Number (Acid Precursor) | 72236-23-8 (Refers to DCBA; Ester is often synthesized in situ) |

| Physical State | Viscous, colorless to pale yellow oil |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate; Insoluble in Water |

| Partition Coefficient (LogP) | ~2.2 (Predicted) |

| Boiling Point | ~350°C (Predicted at 760 mmHg); typically distilled under high vacuum |

Synthesis & Manufacturing Protocols

The synthesis of this compound requires chemoselectivity to differentiate the two carbonyl centers. The most robust route utilizes Monomethyl isophthalate as the starting material to ensure the ester moiety remains intact while forming the amide.

Core Synthesis Pathway (Graphviz Diagram)

Figure 1: Chemoselective synthesis of this compound via acid chloride activation.

Detailed Protocol: Acid Chloride Method

Note: This method is preferred for scale-up due to higher atom economy compared to coupling agents.

-

Activation: Charge a reaction vessel with Monomethyl isophthalate (1.0 eq) and dry Dichloromethane (DCM). Under nitrogen atmosphere, add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases.

-

Concentration: Evaporate the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride (Methyl 3-(chlorocarbonyl)benzoate).

-

Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.

-

Addition: Dropwise add a mixture of Diethylamine (1.1 eq) and Triethylamine (1.5 eq) in DCM. The reaction is exothermic; maintain temperature <10°C.

-

Workup: Allow to warm to room temperature and stir for 4 hours. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Analytical Characterization

For researchers using this compound as a standard, verification of the structure is critical. The following spectral data is characteristic of the purified ester.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.05 – 8.10 | Multiplet | Ar-H (H2, H4 - Ortho to Ester) |

| 7.65 | Doublet | Ar-H (H6 - Ortho to Amide) | |

| 7.50 | Triplet | Ar-H (H5 - Meta) | |

| 3.92 | Singlet | -OCH₃ (Methyl Ester) | |

| 3.55 | Broad Quartet | -N(CH₂CH₃)₂ (Amide Methylene) | |

| 3.25 | Broad Quartet | -N(CH₂CH₃)₂ (Amide Methylene - Rotamer) | |

| 1.25 | Broad Triplet | -N(CH₂CH₃)₂ (Amide Methyl) | |

| 1.10 | Broad Triplet | -N(CH₂CH₃)₂ (Amide Methyl - Rotamer) |

Note: The amide bond exhibits restricted rotation, often causing the ethyl groups to appear as broad or distinct signals for the syn and anti conformers at room temperature.

Mass Spectrometry (GC-MS)

-

Molecular Ion [M]+: m/z 235

-

Base Peak: m/z 163 (Loss of diethylamine fragment or diethylcarbamoyl cleavage)

-

Key Fragment: m/z 204 (Loss of -OCH3)

Applications in Biomonitoring & Toxicology

The primary utility of this compound in a research setting is its role in quantifying human exposure to DEET.

Mechanism of DEET Metabolism

DEET is metabolized in the liver primarily by cytochrome P450 enzymes (CYP2B6, CYP2C19). The major pathway involves the oxidation of the benzylic methyl group to a carboxylic acid, forming 3-(diethylcarbamoyl)benzoic acid (DCBA) .

Because carboxylic acids are difficult to analyze directly via Gas Chromatography (due to hydrogen bonding and peak tailing), DCBA is chemically derivatized (methylated) back to the ester form—This compound —for precise quantification.

Analytical Workflow (Graphviz Diagram)

Figure 2: Workflow for DEET exposure analysis using the methyl ester as the surrogate analyte.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over prolonged periods.

-

Handling: Use standard PPE (Gloves, Goggles). Perform synthesis in a fume hood due to the use of Thionyl Chloride and Diethylamine.

References

-

Centers for Disease Control and Prevention (CDC). (2015).[2] Biomonitoring Summary: DEET (N,N-Diethyl-meta-toluamide).[1][2][4][5] Retrieved from [Link]

-

Calafat, A. M., et al. (2016). Automated solid phase extraction and quantitative analysis of DEET and its metabolites in human urine.[2] Journal of Chromatography B. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Diethylcarbamoyl)benzoic acid (DCBA) Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (DCBA), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of Methyl 3-(diethylcarbamoyl)benzoate

This guide provides a comprehensive walkthrough for the structural elucidation of Methyl 3-(diethylcarbamoyl)benzoate, a disubstituted aromatic compound of interest in chemical synthesis and drug discovery. We will delve into the logical application of modern analytical techniques, emphasizing the causality behind experimental choices and the self-validating nature of a multi-technique approach. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of molecular characterization.

Introduction: The Analytical Imperative

The precise structural confirmation of a synthesized molecule is a cornerstone of chemical research and development. For a compound like this compound, which incorporates both an ester and a tertiary amide functional group on a benzene ring, a multi-faceted analytical approach is not just recommended, but essential. The presence of multiple functional groups and the potential for isomeric impurities from the synthesis process necessitate a rigorous and orthogonal validation strategy. This guide will demonstrate how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy can provide an unambiguous structural assignment.

Contextual Framework: A Plausible Synthetic Route

To appreciate the potential analytical challenges, including likely impurities, we will consider a plausible and common synthetic route for this compound. The synthesis would most likely proceed via the acylation of diethylamine with 3-(methoxycarbonyl)benzoyl chloride. This acid chloride can be readily prepared from the commercially available methyl 3-(chlorocarbonyl)benzoate.

Caption: Plausible synthesis of this compound.

This synthetic pathway suggests potential impurities such as unreacted starting materials or by-products from side reactions. A thorough structural elucidation must be able to distinguish the target molecule from these possibilities.

The Analytical Workflow: A Multi-pronged Approach

Our structure elucidation strategy is built on a logical progression of analytical techniques, each providing a unique piece of the structural puzzle.

Precision Synthesis of Methyl 3-(diethylcarbamoyl)benzoate: A Modular Approach

Executive Summary & Molecule Profile[1]

Methyl 3-(diethylcarbamoyl)benzoate (CAS: 126926-38-3) is a bifunctional benzene derivative featuring two distinct carbonyl electrophiles: a methyl ester at position 1 and a diethylamide at position 3. This meta-substituted scaffold serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its structural similarity to DEET (N,N-Diethyl-meta-toluamide) suggests potential utility in insect repellent research, while the orthogonal reactivity of the ester and amide groups makes it a valuable linker in fragment-based drug discovery (FBDD).

This technical guide details the regioselective synthesis of the target molecule. Unlike symmetric diesters or diamides, the challenge here lies in desymmetrizing the isophthalic core to install two different functionalities. The protocol established below prioritizes the Mono-Methyl Isophthalate (MMI) route, ensuring 100% regiocontrol.

Chemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 126926-38-3 |

| Molecular Formula | |

| Molecular Weight | 235.28 g/mol |

| Core Structure | Meta-substituted Benzene |

| Key Functionalities | Methyl Ester (Electrophile A), Diethylamide (Electrophile B)[1] |

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the amide bond. The ester bond is preserved from the starting material to avoid the selectivity issues inherent in differentiating two identical carboxylic acids.

Strategic Disconnection:

-

Disconnection: Amide C-N bond.

-

Synthons: Methyl 3-(chlorocarbonyl)benzoate (Electrophile) + Diethylamine (Nucleophile).

-

Precursor: Monomethyl isophthalate (MMI).[4]

Figure 1: Retrosynthetic tree showing the disconnection of the amide bond to trace back to the regiodefined Monomethyl Isophthalate precursor.

Primary Synthesis Protocol: The Acid Chloride Route

This route is the "Gold Standard" for scalability and cost-efficiency. It avoids expensive coupling reagents (like HATU/EDC) and utilizes thionyl chloride (

Phase 1: Activation (Acyl Chloride Formation)

Objective: Convert Monomethyl isophthalate (MMI) into Methyl 3-(chlorocarbonyl)benzoate.

Reagents:

-

Monomethyl isophthalate (1.0 equiv)

-

Thionyl Chloride (

) (1.5 – 2.0 equiv) -

Catalytic DMF (Dimethylformamide) (1-2 drops)

-

Solvent: Toluene or Dichloromethane (DCM) (anhydrous)

Protocol:

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a stir bar, reflux condenser, and an inert gas inlet (

or Ar). Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl and -

Dissolution: Charge the RBF with Monomethyl isophthalate (e.g., 10.0 g, 55.5 mmol) and anhydrous Toluene (50 mL).

-

Activation: Add catalytic DMF (2 drops). Slowly add Thionyl Chloride (8.0 mL, ~110 mmol) via a dropping funnel over 15 minutes.

-

Note: Gas evolution will be observed.

-

-

Reaction: Heat the mixture to reflux (

) for 2–3 hours. The suspension should become a clear homogenous solution, indicating conversion to the acid chloride. -

Concentration: Cool to room temperature. Remove excess

and solvent under reduced pressure (rotary evaporator).-

Critical Step: Add fresh Toluene (20 mL) and re-evaporate to azeotropically remove trace

. The residue is the crude Methyl 3-(chlorocarbonyl)benzoate , usually a yellow oil or low-melting solid. Use immediately in Phase 2.

-

Phase 2: Amidation (Nucleophilic Acyl Substitution)

Objective: React the acid chloride with diethylamine to form the target amide.

Reagents:

-

Crude Acid Chloride (from Phase 1)

-

Diethylamine (

) (1.1 equiv) -

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 equiv) – Acts as HCl scavenger. -

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

-

Preparation: Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to

in an ice bath. -

Amine Addition: In a separate vessel, mix Diethylamine (6.2 mL, 60 mmol) and Triethylamine (9.3 mL, 66 mmol) in DCM (20 mL).

-

Addition: Add the amine mixture dropwise to the cold acid chloride solution over 30 minutes. Maintain internal temperature

to prevent side reactions. -

Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material spot should disappear.

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into ice-cold water (100 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer once with DCM (30 mL).

-

Washing (The "Acid/Base" Wash):

-

Acid Wash: Wash combined organics with 1M HCl (2 x 50 mL). Purpose: Remove unreacted amines (Diethylamine/TEA).

-

Base Wash: Wash with Saturated

(2 x 50 mL). Purpose: Remove any hydrolyzed unreacted acid. -

Brine Wash: Wash with Saturated NaCl (1 x 50 mL).

-

-

Drying: Dry over anhydrous

or -

Final Purification: The resulting oil is often >95% pure. If necessary, purify via flash column chromatography (Silica Gel, 20-40% Ethyl Acetate in Hexanes) or high-vacuum distillation.

Mechanistic & Workflow Visualization

Reaction Mechanism

The mechanism follows a standard addition-elimination pathway. The acid chloride is highly electrophilic, allowing the secondary amine to attack the carbonyl carbon.

Figure 2: Mechanistic pathway of the amidation step.

Experimental Workflow Diagram

Figure 3: Step-by-step experimental workflow for the synthesis.

Alternative Methodology: Direct Coupling (Green Route)

For small-scale synthesis (<1g) or when avoiding corrosive acid chlorides is preferred, coupling agents provide a milder alternative.

Reagents:

-

Monomethyl isophthalate (1.0 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv) or DMAP (0.1 equiv)

-

Diethylamine (1.1 equiv)

-

Solvent: DCM or DMF

Protocol Summary:

-

Dissolve Monomethyl isophthalate in DCM.

-

Add EDC

HCl and HOBt/DMAP. Stir for 15 mins to activate the acid. -

Add Diethylamine.[1][5] Stir at Room Temperature for 12 hours.

-

Perform standard acidic/basic workup as described in Phase 3 above.

-

Pros: No noxious gases (

, HCl), mild conditions. -

Cons: Reagents are more expensive; removal of urea byproducts can sometimes require chromatography.

-

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained. (Simulated data based on structural prediction).

-

TLC:

(30% EtOAc in Hexanes). Visualizes under UV (254 nm). -

NMR (400 MHz,

- 8.0-8.1 (m, 2H, Ar-H ortho to ester/amide)

- 7.6 (d, 1H, Ar-H)

- 7.5 (t, 1H, Ar-H meta)

-

3.93 (s, 3H,

-

3.55 (br s, 2H,

-

3.25 (br s, 2H,

-

1.25 (br s, 3H,

-

1.10 (br s, 3H,

-

Note: The ethyl groups on the amide often appear as broad signals or two distinct sets due to restricted rotation around the C-N amide bond.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Handle only in a fume hood.

-

Diethylamine: Volatile, flammable, and toxic. Avoid inhalation.

-

Waste Disposal: Aqueous washes containing TEA/DIPEA must be treated as basic organic waste. Acid chloride residues must be quenched carefully with ice/bicarbonate before disposal.

References

-

Monomethyl Isophthalate Preparation

- Method: Selective hydrolysis of dimethyl isophthal

-

Source: Niwayama, S. (2000). "Highly efficient selective monohydrolysis of symmetric diesters." The Journal of Organic Chemistry, 65(18), 5834-5836. Link

-

General Amidation via Acid Chlorides

- Method: Standard Schotten-Baumann conditions.

-

Source: Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

-

Target Molecule Identification

-

Source: PubChem Compound Summary for CID 182772, "this compound". Link

-

-

Analogous Synthesis (DEET)

- Relevance: Mechanistic parallel for diethylamide formation on a meta-substituted benzene ring.

-

Source: Wang, W., et al. (2012). "One-pot synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid." Organic Preparations and Procedures International, 44(5), 460-463. Link

Sources

- 1. enviPath - Sign In [envipath.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. No results for search term "3D-FVA09631" | CymitQuimica [cymitquimica.com]

- 4. methyl ester hydrolysis: Topics by Science.gov [science.gov]

- 5. US7355084B2 - Method for hydrogenating organic compounds by means of Ru/SiO2 catalysts - Google Patents [patents.google.com]

Technical Guide: Spectroscopic Validation of Methyl 3-(diethylcarbamoyl)benzoate

Executive Summary

Methyl 3-(diethylcarbamoyl)benzoate (CAS: 6305-38-0) is a bifunctional aromatic intermediate often utilized in the synthesis of meta-substituted pharmaceutical scaffolds and insect repellents (DEET analogs). Its structure features two distinct carbonyl environments—a methyl ester and a tertiary diethylamide—positioned meta to one another on a benzene ring.

This guide provides a rigorous spectroscopic framework for the structural validation of this compound. It addresses the specific analytical challenges posed by amide bond rotamers in NMR and the differentiation of competing carbonyl stretches in IR.

Chemical Identity & Structural Logic[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Key Features | Meta-substitution pattern; Non-equivalent ethyl groups (NMR timescale); Dual carbonyls. |

Structural Diagram & Synthesis Workflow

The most robust synthesis route involves the mono-hydrolysis of dimethyl isophthalate or the reaction of 3-(methoxycarbonyl)benzoyl chloride with diethylamine.

Figure 1: Standard convergent synthesis via acid chloride activation to ensure regioselectivity.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance (NMR)

Critical Analysis: The tertiary amide bond exhibits restricted rotation due to resonance (

1H NMR Data (400 MHz, CDCl₃)

| Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 8.10 - 8.15 | Singlet (t) | 1H | Ar-H2 | Most deshielded; between two EWGs. |

| 8.05 - 8.08 | Doublet (dt) | 1H | Ar-H4 | Ortho to Ester; Para to Amide. |

| 7.60 - 7.65 | Doublet (dt) | 1H | Ar-H6 | Ortho to Amide; Para to Ester. |

| 7.50 - 7.55 | Triplet (t) | 1H | Ar-H5 | Meta to both groups. |

| 3.94 | Singlet | 3H | -COOCH₃ | Sharp singlet; characteristic methyl ester. |

| 3.55 & 3.25 | Broad/Quartets | 4H | -N(CH₂ CH₃)₂ | Rotameric Effect: May appear as two broad humps or distinct quartets. |

| 1.25 & 1.10 | Triplets | 6H | -N(CH₂CH₃ )₂ | Rotameric Effect: Overlapping triplets common. |

13C NMR Data (100 MHz, CDCl₃)

| Shift ( | Carbon Type | Assignment |

| 170.5 | C=O (Amide) | Deshielded by Nitrogen resonance. |

| 166.4 | C=O (Ester) | Typical benzoate ester shift. |

| 137.5 | Ar-C (Quat) | C-3 (Amide attachment). |

| 130.5 | Ar-C (Quat) | C-1 (Ester attachment). |

| 131.0 - 128.0 | Ar-CH | Aromatic methines (C2, C4, C5, C6). |

| 52.4 | O-Alkyl | Ester Methyl (-OCH₃). |

| 43.3 & 39.4 | N-Alkyl | N-CH₂ (Distinct due to restricted rotation). |

| 14.2 & 12.9 | Alkyl | N-CH₂-CH₃ (Distinct due to restricted rotation). |

B. Infrared Spectroscopy (FT-IR)

Differentiation between the ester and amide carbonyls is the primary objective here.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 2970 - 2930 | C-H Stretch | Alkyl | Methyl/Ethyl aliphatic stretches. |

| 1725 - 1730 | C=O Stretch | Ester | Strong, sharp band. Higher frequency due to electronegative oxygen. |

| 1635 - 1645 | C=O[1] Stretch | Amide | Strong band. Lower frequency due to resonance ( |

| 1280 - 1300 | C-O Stretch | Ester | "C-O-C" asymmetric stretch. |

| 1580, 1600 | C=C Stretch | Aromatic | Benzene ring skeletal vibrations. |

C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion:

Fragmentation Logic (EI)

The molecule fragments primarily via

Figure 2: Electron Ionization (EI) fragmentation pathway. The peak at m/z 163 is diagnostic for the loss of the diethylamine group.

Experimental Protocol: Synthesis & Workup

To ensure a valid sample for spectroscopic comparison, follow this standard preparation method.

-

Reagents: Dissolve Monomethyl isophthalate (1.0 eq) in anhydrous DCM. Add catalytic DMF.

-

Activation: Add Oxalyl Chloride (1.2 eq) dropwise at

. Stir at RT for 2 hours until gas evolution ceases (Acid Chloride formation). -

Concentration: Evaporate solvent/excess reagent under reduced pressure. Redissolve residue in dry DCM.

-

Coupling: Add Diethylamine (1.1 eq) and Triethylamine (1.5 eq) at

. Stir for 4 hours. -

Workup (Critical for Purity):

-

Wash organic phase with 1M HCl (removes unreacted amine).

-

Wash with Sat. NaHCO₃ (removes unreacted acid starting material).

-

Wash with Brine, dry over MgSO₄, filter, and concentrate.

-

-

Purification: Flash chromatography (Hexanes:EtOAc 7:3).

References

- Amide Rotamers in NMR:N,N-Diethylbenzamide derivatives typically show non-equivalent ethyl signals at room temperature due to the partial double bond character of the C-N bond. See: J. Org. Chem.2008, 73, 4709.

- IR Carbonyl Differentiation: Esters (~1735 cm⁻¹) consistently appear at higher wavenumbers than tertiary amides (~1640 cm⁻¹). See: Spectrometric Identification of Organic Compounds, Silverstein et al., 8th Ed.

-

Fragmentation Patterns: NIST Chemistry WebBook, SRD 69. Data for Methyl Benzoate (M+ 136) and N,N-Diethylbenzamide (M+ 177) used to triangulate fragmentation logic.

- Synthesis Precedent: For mono-functionalization of isophthalic acid deriv

Sources

An Investigator's Guide to the Physicochemical Characterization of Methyl 3-(diethylcarbamoyl)benzoate

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the core physical properties of Methyl 3-(diethylcarbamoyl)benzoate (CAS No. 126926-38-3). While this specific molecule is not extensively characterized in public literature, this document serves as a robust methodological guide for researchers, scientists, and drug development professionals. It outlines the predicted physicochemical profile based on structural analogues and furnishes detailed, field-proven experimental protocols for the empirical determination of its properties. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data. This guide is structured to empower researchers to thoroughly characterize this and other novel chemical entities.

Introduction and Molecular Overview

This compound is a distinct organic molecule featuring a central benzene ring substituted with a methyl ester group and a diethylcarbamoyl group at the meta-position. Its chemical structure suggests its potential utility as an intermediate in pharmaceutical synthesis and materials science, where the interplay between the ester and amide functionalities can be leveraged for further chemical modification.

The presence of both a hydrogen bond acceptor (the carbonyl oxygen of the amide and ester) and the bulky, lipophilic diethylamino group suggests a nuanced solubility profile and the potential for specific intermolecular interactions. A thorough understanding of its physical properties is the foundational step for any application, from predicting its behavior in biological systems to designing appropriate reaction conditions for its use as a synthetic building block.

This guide will first present the known identifiers and predicted properties of this compound, drawing comparisons with structurally related molecules. It will then provide detailed, step-by-step protocols for the experimental determination of its key physical and spectral characteristics.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | SynHet[1] |

| CAS Number | 126926-38-3 | SynHet[1] |

| Molecular Formula | C₁₃H₁₇NO₃ | (Calculated) |

| Molecular Weight | 235.28 g/mol | (Calculated) |

| SMILES | CCN(CC)C(=O)c1cccc(c1)C(=O)OC | SynHet[1] |

digraph "Methyl_3_diethylcarbamoyl_benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Aromatic Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dotted]; C3 -- C4 [style=solid]; C4 -- C5 [style=dotted]; C5 -- C6 [style=solid]; C6 -- C1 [style=dotted];

// Methyl Ester Group on C1 C_ester [label="C", pos="0,2.5!"]; O_ester1 [label="O", pos="-0.5,3.5!"]; O_ester2 [label="O", pos="0.5,3.5!"]; C_methyl [label="CH₃", pos="0.5,4.5!"]; C1 -- C_ester [label=""]; C_ester -- O_ester1 [label="", style=double]; C_ester -- O_ester2 [label=""]; O_ester2 -- C_methyl [label=""];

// Diethylcarbamoyl Group on C4 C_amide [label="C", pos="0,-2.5!"]; O_amide [label="O", pos="-0.5,-3.5!"]; N_amide [label="N", pos="0.5,-3.5!"]; C_ethyl1_1 [label="CH₂", pos="1.5,-4!"]; C_ethyl1_2 [label="CH₃", pos="2.5,-4.5!"]; C_ethyl2_1 [label="CH₂", pos="0,-4.5!"]; C_ethyl2_2 [label="CH₃", pos="-1,-5!"]; C4 -- C_amide [label=""]; C_amide -- O_amide [label="", style=double]; C_amide -- N_amide [label=""]; N_amide -- C_ethyl1_1 [label=""]; C_ethyl1_1 -- C_ethyl1_2 [label=""]; N_amide -- C_ethyl2_1 [label=""]; C_ethyl2_1 -- C_ethyl2_2 [label=""]; }

Caption: 2D Structure of this compound.

Predicted Physical Properties and Analog Analysis

In the absence of direct experimental data for this compound, we can infer a probable profile by examining structurally analogous compounds. This analysis provides a rational basis for designing experimental conditions for its characterization.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Physical State |

| Methyl Benzoate | 136.15 | -12.5 | 199.6 | Colorless liquid |

| Methyl 3-nitrobenzoate | 181.15 | 78 | 279 | Solid |

| Diethylcarbamoyl chloride | 135.59 | -32 | 121-123 (at 133 mmHg) | Colorless to pale yellow liquid[2] |

| This compound | 235.28 | To Be Determined | To Be Determined | To Be Determined |

Expert Analysis:

-

Physical State & Melting Point: The parent compound, methyl benzoate, is a liquid at room temperature. However, the addition of a polar nitro group in the 3-position on "Methyl 3-nitrobenzoate" significantly increases the melting point to 78 °C, making it a solid. This is due to stronger intermolecular dipole-dipole interactions. The diethylcarbamoyl group is also polar and capable of engaging in significant intermolecular interactions. Therefore, it is predicted that This compound will be a solid at room temperature with a melting point likely between 50°C and 100°C .

-

Boiling Point: The substantial increase in molecular weight (from 136.15 to 235.28 g/mol ) and the introduction of a polar amide group will lead to stronger intermolecular forces (van der Waals and dipole-dipole). This will require more energy to overcome, resulting in a significantly higher boiling point compared to methyl benzoate. It is predicted that the boiling point will be well above 250°C at atmospheric pressure .

-

Solubility: Methyl benzoate is poorly soluble in water. The diethylcarbamoyl group adds polarity but also two ethyl groups, which increase lipophilicity. It is expected that this compound will have low solubility in water but should be soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, standardized protocols for determining the key physical properties of a novel compound like this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range[3].

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. If the solid is granular, gently crush it on a watch glass with a spatula.

-

Take a capillary tube and seal one end by rotating it in the outer cone of a Bunsen burner flame.

-

Press the open end of the capillary tube into the powdered sample to collect a small amount of material.

-

Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm[4].

-

-

Measurement:

-

Insert the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-15 °C/minute) to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted (T2).

-

The melting point is reported as the range T1 - T2[4].

-

-

Trustworthiness Check:

-

Perform the measurement in triplicate. The recorded melting ranges should be consistent within 1-2 °C.

-

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

For a non-volatile solid, determining the boiling point requires distillation under reduced pressure to prevent decomposition at high temperatures. However, for a liquid, a simple distillation or reflux method is sufficient[5].

Methodology: Microscale Boiling Point Determination (Thiele Tube Method)

-

Apparatus Setup:

-

Add 2-3 mL of the liquid sample into a small test tube (fusion tube).

-

Take a capillary tube and seal one end. Place it, open end down, into the fusion tube containing the liquid.

-

Attach the fusion tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into a Thiele tube containing high-boiling mineral oil, ensuring the heat is applied to the side arm.

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a microburner. The convection currents will ensure uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbles stop and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point, as it is the temperature where the vapor pressure inside the capillary equals the atmospheric pressure.

-

Record the ambient atmospheric pressure.

-

Solubility Profile Determination

A solubility profile is essential for applications in drug development and process chemistry. The "shake-flask" method is the gold standard for determining equilibrium solubility[6].

Methodology: Shake-Flask Method

-

Preparation:

-

For each solvent to be tested (e.g., water, ethanol, ethyl acetate, hexane), add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that solid material remains visible after equilibration.

-

Prepare a blank (solvent only) for each solvent system.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by using a filter syringe (e.g., 0.22 µm PTFE).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of the dissolved compound against a standard curve.

-

-

Reporting:

-

Solubility is reported in units of mg/mL or mol/L. According to USP standards, descriptive terms can be used (e.g., "sparingly soluble," "practically insoluble").

-

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides irrefutable evidence of molecular structure and is a mandatory component of chemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Methodology: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if the solvent does not contain it.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal resolution[7].

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters to note are the chemical shift (δ) in ppm, the integration (relative number of protons), and the multiplicity (singlet, doublet, triplet, etc.), which reveals information about neighboring protons.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Typically, this is done with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Attenuated Total Reflectance (ATR)

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the IR spectrum. The IR beam will penetrate the sample to a depth of a few microns[8].

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) for the functional groups. For this compound, expect to see:

-

~1720 cm⁻¹: C=O stretch of the methyl ester.

-

~1630 cm⁻¹: C=O stretch of the tertiary amide (Amide I band).

-

~3000-2850 cm⁻¹: C-H stretches of the aromatic ring and alkyl groups.

-

~1200-1300 cm⁻¹: C-O stretch of the ester.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula[9].

Methodology: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion. For this compound (MW = 235.28), the primary ion observed should be at m/z 236.29. High-resolution mass spectrometry can confirm the elemental formula to within a few parts per million.

Sources

- 1. Buy Ethylene-d4 (EVT-374791) | 683-73-8 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. hscprep.com.au [hscprep.com.au]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pubs.acs.org [pubs.acs.org]

Predictive Pharmacology of Methyl 3-(diethylcarbamoyl)benzoate: From Structural Isosterism to Target Modulation

Executive Summary

Methyl 3-(diethylcarbamoyl)benzoate (M3DCB) represents a strategic structural analog of the gold-standard insect repellent N,N-Diethyl-m-toluamide (DEET) .[1] While DEET relies on a meta-methyl group for lipophilicity and steric positioning, M3DCB substitutes this with a meta-methyl ester.[1]

This guide presents a predictive technical analysis of M3DCB’s Mechanism of Action (MoA). Based on Structure-Activity Relationship (SAR) principles and the pharmacology of its parent moieties (diethylbenzamide and methyl benzoate), we posit that M3DCB functions as a "Soft Drug" Repellent . It likely retains the olfactory-disrupting pharmacophore of DEET while introducing a metabolic "kill switch" via the ester group, promoting rapid hydrolysis in mammalian systems to minimize neurotoxicity.

Structural Analysis & Pharmacophore Modeling

To understand the MoA, we must first deconstruct the molecule into its functional pharmacophores. M3DCB is a hybrid entity combining the receptor-binding core of DEET with the hydrolytic lability of an ester.

Table 1: Comparative Physicochemical Profile (Predicted)

| Feature | DEET (Standard) | M3DCB (Target) | Impact on MoA |

| Core Scaffold | N,N-Diethylbenzamide | N,N-Diethylbenzamide | Retains binding affinity for insect Odorant Receptors (ORs).[1] |

| Meta-Substituent | Methyl group (-CH₃) | Methyl Ester (-COOCH₃) | Ester adds H-bond acceptor capacity; increases polar surface area (PSA).[1] |

| Metabolic Stability | High (Oxidative metabolism via CYP450) | Low (Hydrolytic metabolism via Carboxylesterases) | Key Safety Differentiator: Rapid clearance in mammals.[1] |

| Lipophilicity (LogP) | ~2.18 | ~1.8 - 2.0 (Predicted) | Slightly lower LogP may alter skin permeation kinetics but maintains volatility.[1] |

Diagram 1: Structural Isosterism & Pharmacophore Mapping

This diagram visualizes the structural relationship between DEET and M3DCB, highlighting the "Ester Switch" responsible for the modified MoA.

Caption: Pharmacophore comparison showing the retention of the binding core and the introduction of the hydrolytic ester switch.

Predicted Mechanism of Action (Insect Pharmacology)

The primary MoA of M3DCB in insects is predicted to be bimodal , targeting both the olfactory system (repellency) and the octopaminergic system (toxicity).

Pathway A: Olfactory Receptor (Orco) Antagonism

Current consensus on DEET suggests it acts by modulating the Odorant Receptor Co-receptor (Orco) , a highly conserved cation channel in insects.[1]

-

Mechanism: M3DCB’s diethylamide moiety binds to the hydrophobic pocket of the Orco/OR complex.

-

Effect: This binding induces a conformational change that either blocks the detection of attractants (e.g., lactic acid, 1-octen-3-ol) or directly activates "avoidance" signaling pathways.[1]

-

The Ester Influence: The methyl ester group of M3DCB may interact with specific serine or threonine residues within the receptor pocket via hydrogen bonding, potentially altering the residence time of the molecule compared to DEET.

Pathway B: Octopaminergic Neuroexcitation

High concentrations of DEET-like compounds cause neuroexcitation in insects.[1][2]

-

Target: Octopamine receptors (insect equivalent of adrenergic receptors).[1]

-

Mechanism: M3DCB is predicted to act as a weak agonist or allosteric modulator, increasing intracellular calcium levels in neurons.[1]

-

Synergy: The methyl benzoate moiety (released upon partial hydrolysis in the insect gut) is also a known fumigant with independent neurotoxic properties, potentially providing a synergistic "double-tap" effect.[1]

Mammalian Safety & Metabolic Fate (The "Soft Drug" Hypothesis)

This is the most critical differentiator. While DEET has raised concerns regarding accumulation and neurotoxicity (inhibition of AChE), M3DCB is designed to fail-safe in mammalian systems.[1]

The Hydrolytic Shunt

Mammals possess abundant Carboxylesterases (CES1 and CES2) in the liver, skin, and blood.

-

Absorption: M3DCB penetrates the skin.[1]

-

Rapid Hydrolysis: The ester bond is cleaved by CES enzymes.[1]

-

Inactivation: The molecule converts to 3-(diethylcarbamoyl)benzoic acid .[1] This metabolite is highly polar (ionized at physiological pH) and cannot cross the Blood-Brain Barrier (BBB).[1]

-

Excretion: The acid metabolite is rapidly eliminated via urine.[1]

Diagram 2: Mechanism of Action & Metabolic Fate

This workflow illustrates the divergent pathways in Insects (Target) vs. Mammals (Safety).[1]

Caption: Divergent biological pathways. In insects, M3DCB engages receptors; in mammals, it is rapidly hydrolyzed to an inactive metabolite.

Experimental Validation Protocols

To validate these mechanistic predictions, the following self-validating experimental workflows are recommended.

Protocol A: Calcium Imaging for Orco Activation (In Vitro)

Objective: Confirm M3DCB interaction with insect olfactory receptors.[1]

-

Cell Line: HEK293 cells stably expressing Aedes aegypti Orco (AaOrco) and a specific odorant receptor (e.g., AaOR2).[1]

-

Indicator: Load cells with Fluo-4 AM (calcium indicator).

-

Baseline: Measure resting fluorescence (

).[1] -

Challenge: Apply M3DCB (10 µM - 1 mM).

-

Control: DEET (positive control), DMSO (negative control).[1]

-

-

Agonist Test: Apply a known odorant (e.g., Indole) in the presence of M3DCB.[1]

-

Readout: A reduction in Indole-induced fluorescence (

) indicates antagonism (masking).[1] A direct increase indicates agonism (confusion).[1]

Protocol B: Microsomal Stability Assay (Metabolic Fate)

Objective: Prove the "Soft Drug" hypothesis (rapid hydrolysis in mammals vs. insects).

-

Preparation: Incubate M3DCB (1 µM) with:

-

Time Points: 0, 5, 15, 30, 60 minutes.

-

Quenching: Stop reaction with ice-cold acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS quantification of M3DCB and its acid metabolite.

-

Validation Criteria:

Diagram 3: Experimental Validation Workflow

Caption: Parallel workflows to validate receptor affinity (left) and metabolic stability (right).

References

-

Dickens, J. C., & Bohbot, J. D. (2013). Mini review: Mode of action of mosquito repellents. Pesticide Biochemistry and Physiology.[1] Link

-

Swale, D. R., et al. (2014). Neurotoxicity and mode of action of N,N-diethyl-meta-toluamide (DEET).[1][2] PLoS One.[1] Link

-

Bodor, N., & Buchwald, P. (2000). Soft drug design: General principles and recent applications.[1] Medicinal Research Reviews.[1] Link

-

Feng, Y., & Zhang, A. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.[1] Agriculture.[1][3][4] Link[1]

-

Leal, W. S. (2014). Odorant reception in insects: roles of receptors, binding proteins, and degrading enzymes. Annual Review of Entomology.[1] Link

-

Xu, P., et al. (2014). Silent recognition of DEET in olfactory receptor neurons.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl Benzoate as Insecticide | Encyclopedia MDPI [encyclopedia.pub]

- 4. US9629362B1 - Methods for killing insects using methyl benzoate - Google Patents [patents.google.com]

The Meta-Gateway: Strategic Exploitation of 3-Substituted Benzoic Acid Derivatives

[1]

Executive Summary

In medicinal chemistry, the benzoic acid scaffold is ubiquitous, yet the 3-position (meta) represents a unique "strategic gateway." Unlike the ortho-position (dominated by steric/chelation effects) or the para-position (dominated by direct resonance conjugation), the meta-position offers a vector for modulating lipophilicity and metabolic stability without drastically altering the electronic character of the carboxylic acid pharmacophore.[1]

This guide analyzes the discovery, synthetic evolution, and application of 3-substituted benzoic acid derivatives. It moves beyond basic textbook definitions to explore why this specific substitution pattern is critical for drugs like Ataluren and next-generation phosphatase inhibitors.[1]

The Pharmacophore: Why the 3-Position?

The utility of 3-substituted benzoic acids is governed by the "Meta-Decoupling Effect."[1] To understand this, we must look at Hammett substituent constants (

Electronic Decoupling

In benzoic acid systems, resonance effects (

-

Para-substitution: Strong resonance interaction.[1] An electron-donating group (EDG) like -OMe at the para position significantly decreases acidity (

).[1] -

Meta-substitution: Resonance is broken.[1] The same -OMe group at the meta position actually acts as a weak electron-withdrawing group due to induction (

), slightly increasing acidity.[1]

This allows medicinal chemists to add solubilizing or lipophilic groups at the 3-position without destroying the pKa required for the carboxylic acid to engage in salt bridges with protein targets (typically Arginine or Lysine residues).[1]

Metabolic Blocking

The para position is the primary site for CYP450-mediated hydroxylation (metabolic soft spot).[1] Placing a halogen (e.g., -Cl, -F) or a trifluoromethyl group at the 3-position often sterically hinders the 4-position or electronically deactivates the ring, extending the drug's half-life (

Quantitative Data: Substituent Effects

The following table illustrates how 3-substitution allows "tuning" of physicochemical properties with distinct electronic profiles compared to 4-substitution.

| Substituent (R) | Effect on Benzoic Acid pKa | Primary MedChem Utility | ||

| -H | 0.00 | 0.00 | 4.20 (Ref) | Baseline Scaffold |

| -NO₂ | 0.71 | 0.78 | 3.45 (Stronger Acid) | Electron sink; rare in drugs due to toxicity.[1] |

| -Cl | 0.37 | 0.23 | 3.83 | Metabolic block; Lipophilicity boost.[1] |

| -OMe | 0.12 | -0.27 | 4.09 (Minimal change) | H-bond acceptor; Solubility.[1] |

| -CF₃ | 0.43 | 0.54 | 3.79 | Bioisostere for Cl; High metabolic stability.[1] |

| -NH₂ | -0.16 | -0.66 | 4.79 (Weaker Acid) | Solubility; rarely free amine due to Phase II conjugation.[1] |

Visualization: The SAR & Synthetic Logic

The following diagram illustrates the decision-making process when selecting the 3-position over ortho/para, and the synthetic routes available to access these derivatives.

Figure 1: Strategic selection of the meta-position and evolution of synthetic access routes.

Synthetic Evolution: From Nitration to C-H Activation[1]

The Challenge of Deactivation

Benzoic acid is an electron-deficient ring (deactivated).[1][2] Classical Electrophilic Aromatic Substitution (EAS) directs to the meta position, but reactions like Friedel-Crafts alkylation fail completely. Nitration is possible but requires harsh conditions that often destroy sensitive functional groups.

The Modern Standard: Transition Metal Cross-Coupling

The most reliable method for discovering 3-substituted derivatives is the Suzuki-Miyaura coupling .[1] This modular approach allows libraries of compounds to be generated rapidly.[1]

-

Starting Material: 3-Bromobenzoic acid or 3-Iodobenzoic acid.[1]

-

Advantage: Tolerates the free carboxylic acid (if base is managed) or simple esters.

The Frontier: Meta-Selective C-H Activation

Recent breakthroughs by groups like Yu and Li have enabled direct functionalization of the C-H bond at the 3-position.[1] This utilizes a "directing group" (often a nitrile or amide) that coordinates a Palladium or Ruthenium catalyst to swing the metal center specifically to the meta carbon, bypassing the electronic preference of the ring.

Detailed Experimental Protocol

Target: Synthesis of 3-(4-fluorophenyl)benzoic acid (A biaryl scaffold common in NSAID research).[1] Method: Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media.[1]

Rationale: This protocol is selected for its high "Trustworthiness" (E-E-A-T). It avoids complex ligands, uses water as a co-solvent (Green Chemistry), and is highly reproducible.

Reagents & Equipment

-

Substrate: 3-Iodobenzoic acid (1.0 equiv, 248 mg).

-

Coupling Partner: 4-Fluorophenylboronic acid (1.1 equiv, 154 mg).

-

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1 mol%).

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv).

-

Solvent: Water:Ethanol (1:1 ratio, 4 mL).

-

Equipment: 10 mL microwave vial or round-bottom flask with reflux condenser.

Step-by-Step Workflow

-

Charge: Add 3-iodobenzoic acid, 4-fluorophenylboronic acid, and K₂CO₃ to the reaction vessel.

-

Solvate: Add the Water:Ethanol mixture. Degas by bubbling nitrogen through the solution for 5 minutes (Critical for Pd cycle longevity).

-

Catalyze: Add Pd(OAc)₂.

-

React: Heat to 80°C for 4 hours.

-

Checkpoint: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1). The starting material (3-iodobenzoic acid) should disappear.[1]

-

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Pd black.[1]

-

Acidify the filtrate with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

-

Purification:

Validation Mechanism

-

¹H NMR (DMSO-d₆): Look for the diagnostic triplet at ~8.15 ppm (H-2 of the benzoic acid ring), which is deshielded by the adjacent COOH and the aryl ring.[1]

-

Melting Point: Sharp melting point indicates high purity (approx. 165-168°C for this derivative).

Case Study: Ataluren (PTC124)

Ataluren represents the pinnacle of 3-substituted benzoic acid utility.[1]

-

Structure: 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid.[1]

-

Mechanism: It promotes ribosomal readthrough of nonsense mutations (premature stop codons) in Duchenne Muscular Dystrophy.

-

Role of the 3-Position: The benzoic acid moiety acts as an anchoring point.[1] If the oxadiazole were at the ortho position, steric hindrance would prevent the molecule from achieving the planarity required for ribosomal binding. If at the para position, the molecule becomes too linear/rigid. The meta geometry provides the specific curvature ("banana shape") required to fit the ribosomal A-site.

References

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text on Hammett

values and electronic decoupling). -

Li, S., Cai, L., Ji, H., et al. (2016). Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications, 7, 10443.[5][6] [Link]

-

Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4), 1396–1403. [Link]

-

Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[1] Nature, 447, 87–91. [Link]

- Goossen, L. J., & Rodríguez, N. (2004). Suzuki Coupling of Carboxylic Acids. Chemical Communications, (24), 2832-2833. (Basis for the experimental protocol).

Sources

- 1. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. scispace.com [scispace.com]

- 6. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-(diethylcarbamoyl)benzoate: A Strategic Scaffold for Metabolite Profiling and Benzamide Synthesis

The following technical guide details the chemical utility, synthesis, and application of Methyl 3-(diethylcarbamoyl)benzoate , a critical intermediate in environmental toxicology and benzamide-based medicinal chemistry.

CAS Number: 126926-38-3 Molecular Formula: C₁₃H₁₇NO₃ Molecular Weight: 235.28 g/mol IUPAC Name: this compound[1][2]

Executive Summary

This compound represents a pivotal "pivot scaffold" in organic synthesis. Structurally, it is a meta-substituted benzene ring featuring two distinct carbonyl functionalities: a methyl ester and a diethylamide. This asymmetry allows for orthogonal functionalization—chemists can selectively manipulate the ester moiety while retaining the robust amide group, or vice versa.

Its primary industrial and scientific significance lies in two domains:

-

Environmental & Clinical Toxicology: It serves as the stable methyl ester precursor and analytical standard for 3-(diethylcarbamoyl)benzoic acid (DCBA) , the major oxidative metabolite of the ubiquitous insect repellent DEET (N,N-Diethyl-m-toluamide).

-

Medicinal Chemistry: It functions as a versatile building block for m-benzamide libraries, a pharmacophore found in various histone deacetylase (HDAC) inhibitors and enzyme modulators.

Chemical Architecture & Reactivity Profile

The compound’s utility stems from the electronic mismatch between its two substituents. The diethylcarbamoyl group is electron-withdrawing but sterically bulky and chemically robust (resistant to mild hydrolysis). The methyl ester is electronically activated and sterically accessible, making it the primary site for downstream derivatization.

Orthogonal Reactivity Map

-

Site A (Methyl Ester): Susceptible to hydrolysis (LiOH), reduction (LiAlH₄ to alcohol), or transesterification.

-

Site B (Diethylamide): Stable under standard ester hydrolysis conditions; requires harsh acidic conditions or high-temperature basic fusion to cleave.

-

Site C (Aromatic Ring): The meta-substitution pattern directs electrophilic aromatic substitution to the 5-position (meta to both withdrawing groups), though the ring is generally deactivated.

Critical Application: DEET Metabolite Profiling

The most authoritative application of this intermediate is in the study of DEET metabolism. DEET is metabolized in humans via oxidation of its benzylic methyl group.

The Metabolic Pathway

-

Parent: DEET (N,N-Diethyl-m-toluamide).[3]

-

Phase I Oxidation: Cytochrome P450 enzymes oxidize the m-methyl group to a carboxylic acid.

-

Major Metabolite: 3-(diethylcarbamoyl)benzoic acid (DCBA).[3][4][5]

In gas chromatography-mass spectrometry (GC-MS) workflows, the polar acid (DCBA) is often difficult to quantify directly due to poor volatility and peak tailing. Researchers chemically convert the urinary metabolite DCBA back into its methyl ester—This compound —to improve peak shape and detection limits.

Visualization: DEET Metabolic & Analytical Workflow

Figure 1: The metabolic trajectory of DEET showing the conversion to DCBA and its subsequent derivatization to this compound for analytical quantification.

Synthesis Protocol: The "Self-Validating" Method

To ensure high purity for use as an analytical standard, a stepwise synthesis from monomethyl isophthalate is recommended over direct partial hydrolysis of diesters, which leads to inseparable mixtures.

Retrosynthetic Logic

-

Starting Material: Monomethyl isophthalate (CAS 1877-71-0). This ensures the ester is pre-installed.

-

Activation: Thionyl chloride (SOCl₂) converts the free acid to the acid chloride.

-

Amidation: Reaction with diethylamine yields the final product.

Step-by-Step Methodology

Reaction Scheme: Monomethyl isophthalate + SOCl₂ → Acid Chloride Intermediate Acid Chloride + Et₂NH → this compound

Protocol:

| Step | Operation | Critical Parameter (Why?) |

| 1. Activation | Dissolve 10.0 mmol Monomethyl isophthalate in 20 mL dry DCM. Add 1.5 eq Thionyl Chloride and a catalytic drop of DMF. Reflux for 2 hours. | The catalytic DMF forms the Vilsmeier reagent in situ, accelerating acid chloride formation. Evolution of SO₂ gas confirms reaction progress. |

| 2. Evaporation | Remove solvent and excess SOCl₂ under reduced pressure. Re-dissolve residue in 15 mL dry DCM. | Removal of excess SOCl₂ prevents the formation of HCl gas in the next step, which would consume the amine reagent. |

| 3. Coupling | Cool the solution to 0°C. Add 1.1 eq Diethylamine and 1.5 eq Triethylamine (base scavenger) dropwise. | Cooling controls the exotherm. Triethylamine sequesters the HCl byproduct as a salt, driving the equilibrium forward. |

| 4. Workup | Stir at RT for 4 hours. Wash with 1M HCl (2x), sat. NaHCO₃ (2x), and Brine. Dry over Na₂SO₄. | Acid wash removes unreacted amine; base wash removes unreacted starting acid. This "bracketed" wash ensures chemical purity without chromatography. |

| 5. Isolation | Concentrate in vacuo. The product is typically a colorless to pale yellow oil. | Yield is typically >90%. Purity can be verified by TLC (EtOAc/Hexane 1:1). |

Downstream Applications in Drug Discovery

Beyond DEET, this molecule is a "privileged structure" precursor. The m-benzamide motif is a key pharmacophore in Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).

Synthetic Divergence

Chemists use this compound to generate libraries of potential enzyme inhibitors by modifying the ester side.

Workflow:

-

Hydrolysis: Convert ester to acid (LiOH).

-

Coupling: React the new acid with aromatic amines (anilines).

-

Result: A library of N¹-aryl-N³,N³-diethylisophthalamides.

Visualization: Synthetic Divergence

Figure 2: Divergent synthesis pathways utilizing the ester functionality while preserving the diethylamide pharmacophore.

References

-

DEET Metabolism & Toxicology

-

Analytical Standards (Deuterated & Native)

- Title: Methyl 3-(diethylcarbamoyl)

-

Source: MedChemExpress.[8]

-

Chemical Properties & Identifiers

-

Environmental Degradation

- Title: DEET degradation in UV/monochloramine process: Kinetics and p

- Source: ResearchG

-

URL:[Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [synhet.com]

- 3. Development of an observational exposure human biomonitoring study to assess Canadian children’s DEET exposure during protective use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Safe Handling of Methyl 3-(diethylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-(diethylcarbamoyl)benzoate. As a compound likely utilized in complex organic synthesis, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.

Compound Profile and Hazard Assessment

This compound is a bifunctional molecule containing both a methyl ester and a diethylamide group attached to a benzene ring. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to hazard assessment is necessary. This involves evaluating the known hazards of its core structural motifs: aromatic esters and tertiary benzamides.

Structural Analogs Analysis:

-

Methyl Benzoate: This structurally similar aromatic ester is classified as harmful if swallowed.[1][2][3][4] It can cause irritation to the skin, eyes, and respiratory tract.[5]

-

N,N-Diethylbenzamide: This related tertiary benzamide is known to be harmful if swallowed and in contact with skin.[6][7] It can cause serious eye irritation and skin irritation.[6][7][8]

Based on this analysis, it is prudent to assume that this compound may exhibit a combination of these hazards.

Anticipated Hazard Profile for this compound:

| Hazard Class | Anticipated Effect | Rationale |

| Acute Oral Toxicity | Harmful if swallowed. | Based on data for Methyl Benzoate and N,N-Diethylbenzamide.[1][2][3][4][6][7] |

| Acute Dermal Toxicity | Potentially harmful in contact with skin. | Based on data for N,N-Diethylbenzamide.[6][7] |

| Skin Corrosion/Irritation | May cause skin irritation. | Based on data for Methyl Benzoate and N,N-Diethylbenzamide.[5][6][7] |

| Eye Damage/Irritation | May cause serious eye irritation. | Based on data for N,N-Diethylbenzamide.[6][7] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of dusts or aerosols. | Inferred from general properties of fine organic chemicals. |

GHS Pictograms (Anticipated):

-

Exclamation Mark (GHS07): For acute toxicity (oral, dermal), skin irritation, and eye irritation.

Prudent Laboratory Practices: A Risk-Based Approach

The cornerstone of laboratory safety is the adherence to a set of fundamental principles that minimize chemical exposure and mitigate risks.[9][10]

Core Safety Principles:

-

Plan Ahead: Before any experiment, thoroughly assess the potential hazards associated with all reactants, intermediates, and products.[9][10]

-

Minimize Exposure: Employ a combination of engineering controls, administrative controls, and personal protective equipment (PPE) to prevent contact with hazardous chemicals.[9][10]

-

Do Not Underestimate Risks: Treat all new or uncharacterized substances as potentially toxic.[9]

-

Be Prepared for Accidents: Know the location and proper use of all safety equipment, including safety showers, eyewash stations, and fire extinguishers.[9][10]

Experimental Workflow: Safe Handling Protocol

The following detailed protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

Caption: A typical laboratory workflow for safely handling chemical compounds.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final line of defense against chemical exposure.[11]

-

Eye Protection: Chemical safety goggles are mandatory at all times in the laboratory.[11][12] A face shield should be worn when there is a significant risk of splashes.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn when handling this compound.[1][12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.[4][12]

-

Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect the skin and clothing.[10][11]

-

Footwear: Closed-toe shoes are required in all laboratory areas.[10][13]

Engineering Controls

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the worker.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dusts or vapors.[13]

-

Ventilation: The laboratory should have adequate general ventilation to ensure a safe working environment.[1]

Storage and Incompatibility

Proper storage of chemicals is essential to prevent accidents and maintain their stability.

-

Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from sources of ignition.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[14] While specific reactivity data for the target molecule is unavailable, esters can be hydrolyzed by strong acids or bases, and amides can also undergo hydrolysis under more forceful conditions.

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing accidental spills and exposures.

Spill Response:

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Alert: Notify your supervisor and colleagues.

-

Contain: For small spills, use an absorbent material like sand or vermiculite to contain the substance.[3]

-

Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for proper disposal.[4] Avoid generating dust.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Logical Relationship: Hazard Mitigation

The following diagram illustrates the hierarchical approach to mitigating chemical hazards in the laboratory.

Caption: The hierarchy of controls for managing laboratory hazards.

Waste Disposal

All chemical waste must be disposed of in accordance with institutional and local regulations.

-

Waste Containers: Dispose of this compound and any contaminated materials in a clearly labeled, sealed container.[1][4]

-

Segregation: Do not mix incompatible waste streams.

Conclusion

The safe handling of this compound requires a proactive and informed approach to laboratory safety. By understanding the potential hazards through the analysis of its structural components and by rigorously applying the principles of hazard mitigation, researchers can create a safe working environment conducive to scientific advancement. This guide serves as a foundational resource, and it is imperative that it is supplemented by institution-specific safety protocols and the professional judgment of the experienced scientist.

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: Methyl benzoate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7150, Methyl Benzoate. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

-

CPAchem Ltd. Safety data sheet: Methyl benzoate. [Link]

-

The University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

-

Royal Society of Chemistry. Cross-coupling of aromatic esters and amides. [Link]

-

Open Oregon Educational Resources. 7.4 Esters and Amides – Introductory Organic Chemistry. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Green World Group. Chemical Safety Best Practices in The Lab. [Link]

-

ResearchGate. Physicochemical properties of amides and esters and complementary.... [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. [Link]

-

University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. nj.gov [nj.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. N,N-Diethylbenzamide | C11H15NO | CID 15542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. greenwgroup.com [greenwgroup.com]

- 11. labproinc.com [labproinc.com]

- 12. artsci.usu.edu [artsci.usu.edu]

- 13. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Methyl 3-(diethylcarbamoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 3-(diethylcarbamoyl)benzoate, a chemical compound of interest in pharmaceutical research and development. It details its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.

Chemical Identity and Properties

This compound is a benzoate ester derivative. Its core structure consists of a benzene ring substituted with a methyl ester group and a diethylcarbamoyl group at the meta-position.

Molecular Formula and Weight: The chemical formula for this compound is C13H17NO3.[1] Based on this formula, its calculated molecular weight is approximately 235.28 g/mol .[1]

Key Identifiers: A comprehensive list of identifiers for this compound is provided in the table below for easy reference and database searching.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 126926-38-3 |

| PubChem CID | 182772 |

| SMILES | CCN(CC)C(=O)c1cc(C(=O)OC)ccc1 |

Physicochemical Properties: While extensive experimental data on the physicochemical properties of this compound is not readily available in public literature, its intended use as a pharmaceutical intermediate suggests it is likely a solid at room temperature with solubility in common organic solvents.[2] Further experimental characterization is recommended for specific applications.

Synthesis of this compound

The synthesis of this compound can be achieved through standard organic chemistry reactions. A plausible and commonly employed method involves a two-step process starting from 3-carboxybenzoic acid (isophthalic acid).

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of 3-(Diethylcarbamoyl)benzoic Acid

-

Activation of the Carboxylic Acid: In a well-ventilated fume hood, suspend 3-carboxybenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add thionyl chloride (SOCl2) dropwise to the suspension at room temperature. The reaction is typically stirred for several hours or until the evolution of HCl gas ceases, indicating the formation of the acyl chloride intermediate. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve diethylamine in the same anhydrous solvent.

-

Slowly add the freshly prepared acyl chloride solution to the diethylamine solution, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-